molecular formula C17H21ClN2O3S B2851382 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide CAS No. 385418-07-5

4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide

Cat. No.: B2851382
CAS No.: 385418-07-5
M. Wt: 368.88
InChI Key: HEUQRPLODPGAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloro group, a sulfonamide group, and a furan ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine. This intermediate is then reacted with chlorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the synthesis of novel antibiotics.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its versatility allows for its incorporation into different chemical processes, enhancing the efficiency and effectiveness of industrial operations.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-N-(furan-2-ylmethyl)aniline

  • 4-Chloro-2-((furan-2-ylmethyl)amino)benzoic acid

  • 4-Chloro-N-(furan-2-ylmethyl)benzamide

Uniqueness: 4-Chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide stands out due to its unique cyclohexyl group, which differentiates it from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c18-13-7-9-15(10-8-13)24(21,22)20-17-6-2-1-5-16(17)19-12-14-4-3-11-23-14/h3-4,7-11,16-17,19-20H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUQRPLODPGAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.